molecular formula C18H16N4O3S2 B6456507 methyl 3-[(benzylcarbamothioyl)amino]-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxylate CAS No. 2548978-58-9

methyl 3-[(benzylcarbamothioyl)amino]-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxylate

Cat. No. B6456507
M. Wt: 400.5 g/mol
InChI Key: AQGNMKTUZHGYTF-UHFFFAOYSA-N
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Description

This compound is a derivative of quinazoline, a class of organic compounds with a two-ring structure, one benzene and one pyrimidine . The molecule also contains a carbamothioyl group (benzylcarbamothioyl), an amino group, a carboxylate group, and a sulfanylidene group .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple functional groups and a bicyclic ring system . The exact structure would depend on the positions of these groups on the quinazoline ring.


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the amino, carbamothioyl, carboxylate, and sulfanylidene groups . These functional groups can participate in various chemical reactions, such as nucleophilic substitutions or condensation reactions.


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure and the functional groups present . For example, the presence of polar functional groups like the carboxylate and amino groups would likely make the compound polar and potentially soluble in polar solvents.

Safety And Hazards

The safety and hazards associated with this compound would depend on its specific physical and chemical properties . Without specific information, it’s difficult to provide a detailed safety profile.

Future Directions

The potential applications and future directions for this compound would depend on its specific properties and activities. It could potentially be of interest in fields like medicinal chemistry or materials science, given the functional groups present .

properties

IUPAC Name

methyl 3-(benzylcarbamothioylamino)-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N4O3S2/c1-25-16(24)12-7-8-13-14(9-12)20-18(27)22(15(13)23)21-17(26)19-10-11-5-3-2-4-6-11/h2-9H,10H2,1H3,(H,20,27)(H2,19,21,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQGNMKTUZHGYTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(C=C1)C(=O)N(C(=S)N2)NC(=S)NCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl 3-(benzylcarbamothioylamino)-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxylate

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